molecular formula C7H6ClNO3 B13595294 2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid

2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid

Cat. No.: B13595294
M. Wt: 187.58 g/mol
InChI Key: PXBMGSWRFVEZOB-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorinated pyridine ring and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogen-metal exchange reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings, as these reactions offer high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid is unique due to its specific combination of a chlorinated pyridine ring and a hydroxyacetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H6ClNO3/c8-5-3-1-2-4(9-5)6(10)7(11)12/h1-3,6,10H,(H,11,12)

InChI Key

PXBMGSWRFVEZOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(C(=O)O)O

Origin of Product

United States

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